Application: It’s suitable for several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling .
Methods of Application: The specific method of application depends on the type of coupling reaction. In general, Divinylphenylphosphine is used as a ligand to facilitate the coupling of two organic compounds .
Results or Outcomes: The outcomes of these reactions are new organic compounds, the structures of which depend on the specific reactants used in the coupling .
Divinylphenylphosphine is used as a reactant for the synthesis of P-chiral phosphines .
Application: This involves the synthesis of P-chiral phosphines via a chiral metal template promoted asymmetric furan Diels-Alder reaction .
Methods of Application: The specific method involves the reaction of Divinylphenylphosphine with a chiral metal template and a furan compound under Diels-Alder reaction conditions .
Results or Outcomes: The outcome of this reaction is a P-chiral phosphine, which can be used as a ligand in various types of catalytic reactions .
Divinylphenylphosphine is used in chemoselective hydrogenation where it is conjugated to rhodium .
Application: This application involves the selective addition of hydrogen (H2) to certain types of bonds in an organic compound, while leaving other sensitive functional groups unaffected .
Methods of Application: The specific method involves the use of a rhodium catalyst that is ligated to Divinylphenylphosphine. The catalyst is then used to facilitate the addition of hydrogen to the organic compound .
Results or Outcomes: The outcome of this reaction is a selectively hydrogenated organic compound. The specific structure of the product depends on the structure of the original compound and the specific conditions of the hydrogenation .
Divinylphenylphosphine and especially its diphenylphosphide derivatives are nucleophiles, so they add to carbon-heteroatom double bonds .
Application: This application involves the use of Divinylphenylphosphine as a nucleophile to add to carbon-heteroatom double bonds .
Methods of Application: The specific method involves the reaction of Divinylphenylphosphine with a compound that contains a carbon-heteroatom double bond .
Results or Outcomes: The outcome of this reaction is a new compound that contains a phosphorus atom attached to the carbon atom that was originally part of the carbon-heteroatom double bond .
Divinylphenylphosphine can be used in the preparation of phosphine ligands .
Application: This involves the use of Divinylphenylphosphine to produce phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (Ph2PC2H4PPh2) and BINAP .
Methods of Application: The specific method involves the reaction of Divinylphenylphosphine with other compounds to form the desired phosphine ligands .
Results or Outcomes: The outcome of this reaction is a new phosphine ligand, which can be used in various types of catalytic reactions .
Application: This application involves the use of Divinylphenylphosphine to add to carbon-heteroatom double bonds .
Divinylphenylphosphine is an organophosphorus compound characterized by the presence of two vinyl groups attached to a phenyl ring and a phosphorus atom. Its chemical structure can be represented as CHP, indicating a molecular weight of approximately 228.25 g/mol. The compound exhibits unique properties due to the presence of both vinyl and phenyl functionalities, making it a subject of interest in various
Divinylphenylphosphine can be synthesized through various methods, including:
These methods highlight the versatility in synthesizing divinylphenylphosphine, allowing for modifications based on desired properties.
Divinylphenylphosphine finds applications in several areas:
Several compounds share structural similarities with divinylphenylphosphine. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Diphenylphosphine | Contains two phenyl groups attached to phosphorus | Commonly used as a ligand but lacks vinyl groups |
Triphenylphosphine | Contains three phenyl groups attached to phosphorus | Highly stable and widely used in organic synthesis |
Vinylphenylphosphine | Contains one vinyl group and one phenyl group | Less steric hindrance compared to divinyl derivatives |
Vinyl Diphenyl Phosphine | Contains one vinyl group and two phenyl groups | Similar reactivity but with different sterics |
Divinylphenylphosphine stands out due to its dual vinyl substituents, which enhance its reactivity compared to similar compounds. This unique structure allows for greater versatility in